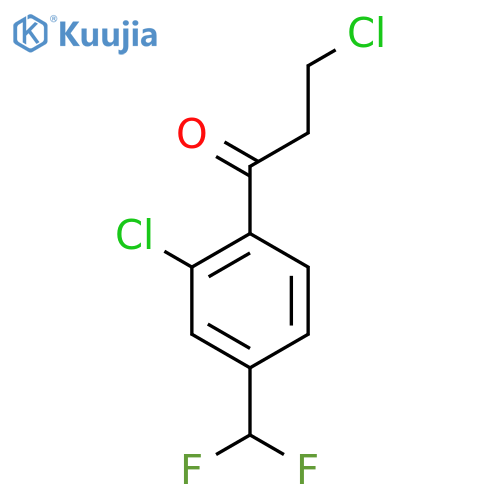Cas no 1261792-66-8 (3,2'-Dichloro-4'-(difluoromethyl)propiophenone)

1261792-66-8 structure
商品名:3,2'-Dichloro-4'-(difluoromethyl)propiophenone
CAS番号:1261792-66-8
MF:C10H8Cl2F2O
メガワット:253.072728157043
CID:4986065
3,2'-Dichloro-4'-(difluoromethyl)propiophenone 化学的及び物理的性質
名前と識別子
-
- 3,2'-Dichloro-4'-(difluoromethyl)propiophenone
-
- インチ: 1S/C10H8Cl2F2O/c11-4-3-9(15)7-2-1-6(10(13)14)5-8(7)12/h1-2,5,10H,3-4H2
- InChIKey: LSNHQIZOUSHJFI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)F)C=CC=1C(CCCl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 17.1
3,2'-Dichloro-4'-(difluoromethyl)propiophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013004700-500mg |
3,2'-Dichloro-4'-(difluoromethyl)propiophenone |
1261792-66-8 | 97% | 500mg |
847.60 USD | 2021-07-04 | |
| Alichem | A013004700-250mg |
3,2'-Dichloro-4'-(difluoromethyl)propiophenone |
1261792-66-8 | 97% | 250mg |
494.40 USD | 2021-07-04 | |
| Alichem | A013004700-1g |
3,2'-Dichloro-4'-(difluoromethyl)propiophenone |
1261792-66-8 | 97% | 1g |
1,534.70 USD | 2021-07-04 |
3,2'-Dichloro-4'-(difluoromethyl)propiophenone 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
1261792-66-8 (3,2'-Dichloro-4'-(difluoromethyl)propiophenone) 関連製品
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 55290-64-7(Dimethipin)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
